molecular formula C7H13NO3 B11752772 Methyl (R)-1,4-oxazepane-3-carboxylate

Methyl (R)-1,4-oxazepane-3-carboxylate

Cat. No.: B11752772
M. Wt: 159.18 g/mol
InChI Key: CRRUZSQPTWFKCA-ZCFIWIBFSA-N
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Description

Methyl ®-1,4-oxazepane-3-carboxylate is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1,4-oxazepane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Methyl ®-1,4-oxazepane-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1,4-oxazepane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized oxazepane derivatives.

Scientific Research Applications

Methyl ®-1,4-oxazepane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl ®-1,4-oxazepane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: A parent compound with similar structural features but lacking the carboxylate group.

    Methyl 1,4-diazepane-3-carboxylate: A related compound with an additional nitrogen atom in the ring.

    Methyl 1,4-thiazepane-3-carboxylate: A sulfur-containing analog with potential differences in reactivity and biological activity.

Uniqueness

Methyl ®-1,4-oxazepane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3R)-1,4-oxazepane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5-11-4-2-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

CRRUZSQPTWFKCA-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@H]1COCCCN1

Canonical SMILES

COC(=O)C1COCCCN1

Origin of Product

United States

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